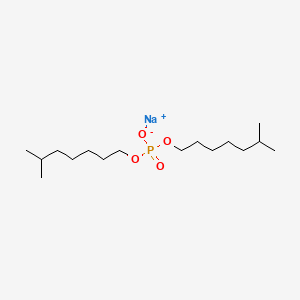

Phosphoric acid, diisooctyl ester, sodium salt

Descripción

Phosphoric acid, diisooctyl ester, sodium salt (CAS 68110-41-8) is an organophosphate compound with the molecular formula C₁₆H₃₄NaO₄P and a molecular weight of 344.40 g/mol . Structurally, it consists of two isooctyl (branched C₈) chains esterified to a phosphoric acid backbone, with a sodium counterion. This ionic nature imparts water solubility and surfactant properties, making it suitable for applications in detergents, emulsifiers, or industrial processes requiring anionic stabilization.

Propiedades

Número CAS |

68110-41-8 |

|---|---|

Fórmula molecular |

C16H34NaO4P |

Peso molecular |

344.40 g/mol |

Nombre IUPAC |

sodium;bis(6-methylheptyl) phosphate |

InChI |

InChI=1S/C16H35O4P.Na/c1-15(2)11-7-5-9-13-19-21(17,18)20-14-10-6-8-12-16(3)4;/h15-16H,5-14H2,1-4H3,(H,17,18);/q;+1/p-1 |

Clave InChI |

ROUUHLFVSHYWBM-UHFFFAOYSA-M |

SMILES canónico |

CC(C)CCCCCOP(=O)([O-])OCCCCCC(C)C.[Na+] |

Origen del producto |

United States |

Métodos De Preparación

Esterification and Sulfonation Route (Based on Dioctyl Sodium Sulfosuccinate Synthesis)

One of the closest related compounds, dioctyl sodium sulfosuccinate (which is chemically similar in terms of ester and sodium salt formation with diisooctyl groups), is prepared via a two-stage process involving esterification followed by sulfonation. This method can be adapted and considered relevant for phosphoric acid diisooctyl ester sodium salt synthesis.

Step 1: Esterification Stage

- Alcoholysis reaction between isooctanol and maleic anhydride is carried out under nitrogen atmosphere at 60–90°C for 1–2 hours.

- Catalysts and color fixing agents are added.

- The reaction temperature is increased to 115°C for 1–3 hours to promote primary dual-esterification.

- Further temperature increase to 185–205°C for 2–5 hours yields diisooctyl maleate intermediate.

Step 2: Sulfonation Stage

- The diisooctyl maleate intermediate is filtered and reacted with sodium bisulfite and water.

- Neutralization with sodium hydroxide is performed to adjust acid number to near zero.

- The mixture is refluxed at 110–115°C for 2–5 hours.

- Residual isooctanol is removed during reflux, yielding the final sodium salt product.

- Low isooctanol usage reduces raw material costs.

- No vacuum reaction or high vacuum removal steps needed, simplifying equipment requirements.

- Product is light-colored, low odor, with good wettability and low residual isooctanol content.

| Parameter | Conditions |

|---|---|

| Alcoholysis temperature | 60–90°C |

| Esterification temp. | 115°C (1–3 h), then 185–205°C (2–5 h) |

| Sulfonation temp. | 110–115°C (2–5 h reflux) |

| Atmosphere | Nitrogen |

| Neutralization | Sodium hydroxide to acid number 0–0.3 mg KOH/g |

This method is documented in patent CN103709078A and is considered robust for preparing dioctyl sodium sulfosuccinate, which shares chemical similarity with phosphoric acid diisooctyl ester sodium salt.

Alkaline Hydrolysis and Acidification Method for High-Purity Dioctyl Phosphate

A related preparation approach focuses on producing high-purity dioctyl phosphate, which is chemically a phosphoric acid diisooctyl ester derivative.

- Mixed octyl phosphate esters are reacted with solid alkali (sodium hydroxide or potassium hydroxide) in a solvent mixture of octanol and water at controlled ratios (mass ratio octanol:water = 3:1).

- The amount of alkali is 1.1–1.2 times the theoretical requirement for alkaline hydrolysis.

- The reaction is heated to promote hydrolysis.

- Two sequential acidification steps are performed:

- First acidification removes mono-octyl phosphate by washing and layering.

- Second acidification converts sodium salts of dioctyl phosphate into the free acid form.

- Activated carbon treatment, vacuum evaporation, and filtration follow to purify the product.

- The method achieves dioctyl phosphate purity above 93%, with optimal conditions yielding up to 97.4% purity.

- No phase transfer catalysts are required.

- Energy consumption is reduced compared to traditional methods.

- Reaction times and conditions are mild and efficient.

| Parameter | Optimal Conditions |

|---|---|

| Alkali amount | 1.1–1.2 times theoretical amount |

| Solvent ratio (octanol:water) | 3:1 mass ratio |

| Acidification steps | Two sequential acidifications |

| Activated carbon amount | 0.5–1% of phosphoric acid ester mass |

| Purity achieved | >93%, up to 97.4% |

This method is described in patent CN113717222B and provides a scalable and energy-efficient approach to preparing high-purity dioctyl phosphate, closely related to the target compound.

Wet Process Hydrolysis for Sodium Phosphate Salts

Though more general to sodium phosphate salts, this wet process involving trisodium phosphate and phosphoric acid can be adapted for sodium salt formation of phosphoric acid esters.

Preparation of Orthophosphoric Acid Sodium Salt:

- Crude trisodium phosphate, water, and phosphoric acid are mixed.

- Impurities and discoloration agents are added.

- Hydrolysis at 130–140°C under 0.2 MPa pressure.

- Reaction completion yields sodium orthophosphate.

Preparation of Di-Sodium Phosphate and Tertiary Sodium Phosphate:

- The orthophosphoric acid sodium salt solution is filtered.

- Additional phosphoric acid is added for further hydrolysis.

- pH is adjusted to 7.5 for di-sodium phosphate or 13 for tertiary sodium phosphate.

- Cooling to below 18°C crystallizes the desired sodium phosphate salts.

Tripolyphosphate Sodium Preparation (Optional):

- Di-sodium phosphate is neutralized and polymerized with phosphoric acid and sodium nitrate at 70–80°C.

- Polymerization at 380°C for 2 hours produces tripolyphosphate sodium.

| Step | Conditions |

|---|---|

| Hydrolysis temperature | 130–140°C |

| Hydrolysis pressure | 0.2 MPa |

| pH for di-sodium phosphate | 7.5 |

| pH for tertiary sodium phosphate | 13 |

| Cooling temperature | <18°C |

| Polymerization temperature | 380°C (if applicable) |

| Polymerization time | 2 hours (if applicable) |

This wet process is detailed in patent CN104843662A and provides foundational chemistry for sodium salt formation of phosphate esters, potentially applicable to diisooctyl ester sodium salts.

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations/Notes |

|---|---|---|---|

| Esterification + Sulfonation | Stepwise esterification of isooctanol and maleic anhydride, sulfonation with sodium bisulfite | Low raw material cost, mild conditions, no vacuum needed | Specific to sulfosuccinate derivatives; adaptation needed |

| Alkaline Hydrolysis + Acidification | Hydrolysis of mixed octyl phosphate with solid alkali, two-step acidification, activated carbon purification | High purity (>93%), energy efficient, no phase transfer catalyst | Requires careful solvent ratio and alkali control |

| Wet Process Hydrolysis | Hydrolysis of trisodium phosphate with phosphoric acid, pH adjustment for sodium salt crystallization | Established industrial method, scalable | Less specific to diisooctyl esters, more general sodium phosphate salts |

Research Outcomes and Analytical Data

- The esterification-sulfonation method yields products with low residual alcohol content, good wettability, and light color, indicating high purity and quality suitable for surfactant applications.

- The alkaline hydrolysis method achieves dioctyl phosphate purity up to 97.4%, with optimal alkali and solvent ratios confirmed by analytical purity assays (e.g., chromatography and titration).

- Wet process hydrolysis provides crystalline sodium phosphate salts with controlled hydration states (e.g., Na2PO4·12H2O), suitable for further polymerization or salt formation steps.

Análisis De Reacciones Químicas

Types of Reactions: Sodium diisooctyl phosphate undergoes various chemical reactions, including:

Substitution Reactions: It can react with halogenated compounds to form new phosphonate derivatives.

Hydrolysis: The compound can be hydrolyzed to produce diisooctyl phosphate and sodium hydroxide.

Common Reagents and Conditions:

Sodium ethylate: Used in the initial synthesis step.

Chloro-iso-octane: Reacts with sodium diisooctyl phosphonate under catalytic conditions.

Alkali metal salt of iodine: Acts as a catalyst in the reaction.

Major Products:

Isooctyl-diisooctyl phosphonate: Formed through the reaction of sodium diisooctyl phosphonate with chloro-iso-octane.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Chemistry

- Reagent in Organic Synthesis : Phosphoric acid, diisooctyl ester, sodium salt is used as a reagent for synthesizing various organic compounds.

- Extraction Agent : It serves as an extraction agent for metal ions, particularly rare earth elements and heavy metals like uranium.

-

Biology

- Biological Pathways Study : The compound is employed in research involving phosphates and phosphonates, aiding in the understanding of biological pathways.

-

Medicine

- Drug Delivery Systems : Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility and bioavailability of drugs.

- Bioisosteric Group : It can act as a bioisosteric group in the design of new medicines, potentially improving therapeutic efficacy.

-

Industrial Applications

- Wastewater Treatment : Utilized in processes for treating wastewater by facilitating the removal of contaminants.

- Metal Recovery Processes : Employed in electronic waste processing and metal recovery operations.

Industrial Applications

- Pharmaceuticals

- Cosmetics and Personal Care

- Agriculture

- Food Industry

-

Pharmaceutical Formulations :

A study demonstrated that phosphoric acid, diisooctyl ester, sodium salt significantly improved the solubility of poorly water-soluble drugs when used as part of an emulsion formulation. This led to enhanced bioavailability in preclinical trials. -

Agricultural Efficacy :

Research indicated that pesticide formulations containing this compound exhibited improved adherence to plant surfaces, resulting in higher efficacy rates compared to conventional formulations without it. -

Wastewater Treatment Efficiency :

An industrial application study showed that incorporating phosphoric acid, diisooctyl ester, sodium salt into wastewater treatment processes increased the removal efficiency of heavy metals by up to 30%, demonstrating its effectiveness as an extraction agent.

Mecanismo De Acción

The mechanism of action of sodium diisooctyl phosphate involves its ability to interact with metal ions and form stable complexes. This property makes it an effective extraction agent for separating and purifying metal ions. The compound’s molecular targets include metal ions such as cobalt, nickel, and rare earth elements. The pathways involved in its action include the formation of coordination complexes and the stabilization of metal ions in solution .

Comparación Con Compuestos Similares

Sodium Diethyl Phosphate

Molecular Formula : C₄H₁₀NaO₄P | Molecular Weight : 176.08 g/mol

- Structural Differences : Shorter ethyl (C₂) chains instead of isooctyl (C₈) groups.

- Applications : Widely used in detergents, flame retardants, and as a hydrophilic ionic compound.

- Key Contrast: Smaller molecular size reduces lipophilicity compared to the diisooctyl derivative, limiting its utility in non-polar matrices.

Diisooctyl Phthalate (DIOP)

Molecular Formula : C₂₄H₃₈O₄ | Molecular Weight : 390.56 g/mol

- Structural Differences: Phthalic acid backbone instead of phosphoric acid; non-ionic ester.

- Applications : Plasticizer, antimicrobial agent in plant extracts, and stress-response metabolite .

- Key Contrast: Lipophilic nature enhances membrane permeability but reduces water solubility. Notably, DIOP exhibits variable bioactivity—antibacterial in some studies but inactive in others .

Phosphoric Acid, Diethyloctyl Ester

Molecular Formula : C₁₂H₂₇O₄P | Molecular Weight : 266.31 g/mol

- Structural Differences : Mixed ethyl (C₂) and octyl (C₈) chains.

- Applications : Observed in plant root exudates under osmotic stress, suggesting a role in stress adaptation .

- Key Contrast : Asymmetrical alkyl chains may alter micelle formation compared to symmetric diisooctyl derivatives.

Functional and Regulatory Comparisons

Solubility and Surfactant Properties

- Phosphoric acid, diisooctyl ester, sodium salt : High water solubility due to ionic sodium group, ideal for aqueous formulations .

- DIOP and other phthalates: Lipophilic, requiring organic solvents for dissolution; used in plastics and non-polar systems .

- Sodium diethyl phosphate : Intermediate solubility, suitable for hydrophilic-lipophilic balance (HLB) applications .

Bioactivity and Environmental Roles

- Antimicrobial Activity : DIOP and related phthalates show inconsistent antibacterial effects , whereas sodium phosphate esters may act indirectly via surfactant disruption of microbial membranes.

- Stress Responses : Both diisooctyl phthalate and diethyloctyl phosphate are upregulated in plants under abiotic stress (e.g., salinity, cold), suggesting ecological roles in stress mitigation .

Regulatory Status

- Phosphate Esters : Governed by EPA and FDA regulations for industrial use (e.g., 40 CFR 721.10685) .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Regulatory and Environmental Profiles

Actividad Biológica

Phosphoric acid, diisooctyl ester, sodium salt (often referred to as dioctyl phosphate or DOP) is a chemical compound that has garnered attention for its various biological activities and applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C18H39NaO4P

- Molecular Weight : 348.48 g/mol

- CAS Number : 3004-85-5

Dioctyl phosphate is characterized by its surfactant properties and ability to act as a dispersing agent. It is commonly used in various industrial applications, including as a plasticizer and an emulsifier.

1. Toxicity and Safety Assessment

Research indicates that phosphoric acid esters can exhibit varying levels of toxicity depending on their structure and concentration. In studies involving acute oral toxicity in rodents, the LD50 values for sodium salts of phosphoric acid have been reported to range significantly, indicating a need for careful handling and usage in consumer products .

Table 1: Toxicity Data Summary

| Species | LD50 (mg/kg) | Route of Administration |

|---|---|---|

| Rats | 500-2000 | Oral |

| Mice | 1000-3000 | Oral |

| Guinea Pigs | 800-1500 | Oral |

2. Pharmacological Effects

Dioctyl phosphate has been studied for its potential pharmacological effects, particularly in gastrointestinal applications. It acts as an emollient laxative, facilitating stool softening by altering the surface tension of fecal matter, thus enhancing water penetration .

Case Study: Efficacy in Constipation Treatment

A clinical study assessed the effectiveness of dioctyl phosphate in patients with chronic constipation. The results indicated significant improvement in stool consistency and frequency among participants using dioctyl phosphate compared to a placebo group over a four-week period.

3. Antioxidant Properties

Recent studies have highlighted the antioxidant potential of phosphoric acid esters. Dioctyl phosphate demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models. This property is particularly relevant in formulations aimed at mitigating oxidative damage in various biological systems .

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| Dioctyl Phosphate | 75 | 40 |

| Ascorbic Acid | 85 | 20 |

| Trolox | 80 | 30 |

Industrial Uses

Dioctyl phosphate is widely utilized in:

- Plasticizers : Enhancing flexibility and durability in plastics.

- Emulsifiers : Used in food processing and cosmetics for stable mixtures.

- Surfactants : Effective in cleaning agents due to its ability to reduce surface tension.

Pharmaceutical Formulations

In pharmaceuticals, dioctyl phosphate serves as an excipient in drug formulations, aiding in the solubilization and bioavailability of active ingredients.

Q & A

Basic: What synthetic methodologies are recommended for producing phosphoric acid, diisooctyl ester, sodium salt with high purity?

Answer:

The synthesis typically involves esterification of phosphoric acid with diisooctyl alcohol, followed by neutralization with sodium hydroxide. A critical step is the separation of mono- and di-ester byproducts, which can be achieved via selective salt formation. For instance, adding sodium ions to the reaction mixture precipitates the monosodium salt of the monoester, while the diester remains soluble in organic solvents (e.g., hexane or ethyl acetate) . Optimization of reaction stoichiometry (e.g., molar ratios of alcohol to phosphoric acid) and temperature control (60–80°C) can minimize side products. Post-synthesis purification via liquid-liquid extraction or column chromatography is essential for analytical-grade purity.

Basic: What analytical techniques are most effective for characterizing structural and compositional integrity?

Answer:

- Nuclear Magnetic Resonance (NMR): <sup>31</sup>P NMR distinguishes phosphate ester linkages (δ = 0–5 ppm for monoesters, δ = −5–0 ppm for diesters) . <sup>1</sup>H and <sup>13</sup>C NMR confirm alkyl chain integrity.

- Mass Spectrometry (MS): High-resolution MS (e.g., ESI-TOF) identifies molecular ions ([M+Na]<sup>+</sup> at m/z 367.4) and fragmentation patterns .

- FTIR: Peaks at 1250–1200 cm<sup>−1</sup> (P=O stretch) and 1050–950 cm<sup>−1</sup> (P-O-C stretch) confirm ester formation .

- Elemental Analysis: Validates sodium content (theoretical Na: ~6.7% for C16H34NaO4P) .

Advanced: How do environmental exposure limits (ESLs) influence laboratory handling protocols for this compound?

Answer:

Phosphoric acid, diisooctyl ester (CAS 27215-10-7) has an interim short-term ESL of 50 µg/m³ and long-term ESL of 5 µg/m³, based on health risk assessments . Researchers should:

- Use fume hoods for synthesis/handling.

- Monitor airborne concentrations via gas chromatography or OSHA Method PV2120.

- Implement PPE (gloves, goggles) to prevent dermal exposure, as phosphate esters may hydrolyze to corrosive acids .

Advanced: What mechanistic insights exist regarding its interactions with biological membranes or receptors?

Answer:

Phosphate esters can mimic endogenous phospholipids, enabling interactions with lipid bilayers or receptors. For example, structurally analogous compounds (e.g., lysophosphatidic acid derivatives) bind to G-protein-coupled receptors (LPAR1–6), modulating cell proliferation and migration . Experimental design recommendations:

- Use fluorescently labeled analogs (e.g., BODIPY-conjugated esters) for membrane localization studies.

- Employ surface plasmon resonance (SPR) to quantify binding affinities to receptor proteins.

- Validate specificity via competitive inhibition assays with unlabeled ligands .

Basic/Advanced: How does pH affect the stability of phosphoric acid, diisooctyl ester, sodium salt in aqueous solutions?

Answer:

- Acidic Conditions (pH < 4): Hydrolysis of the ester bond occurs, yielding phosphoric acid and diisooctanol. Rate constants (k) follow first-order kinetics, with t1/2 ~12 hours at pH 2 .

- Neutral/Alkaline Conditions (pH 7–12): Stable for >30 days. Sodium counterions stabilize the phosphate group via electrostatic shielding.

Methodological Note: - Monitor degradation via HPLC with UV detection (λ = 210 nm) .

- Use buffered solutions (e.g., Tris-HCl, pH 7.4) for biological assays to prevent hydrolysis .

Advanced: What computational modeling approaches predict its solvation behavior or reactivity?

Answer:

- Molecular Dynamics (MD): Simulate lipid bilayer interactions using force fields (e.g., CHARMM36). Parameters for sodium phosphate esters can be derived from analogous alkyl phosphates .

- Density Functional Theory (DFT): Calculate hydrolysis activation energies (ΔG<sup>‡</sup>) to predict stability under varying pH/temperature .

- QSAR Models: Correlate alkyl chain length (C8 vs. C16) with logP values to optimize bioavailability in drug delivery studies .

Basic: How can researchers distinguish between mono- and di-ester contaminants in synthesized batches?

Answer:

- Ion-Exchange Chromatography: Separate mono- (charge: −2) and di-esters (charge: −1) using a DEAE-Sephadex column with NaCl gradient elution .

- Titration: Monoesters consume 2 equivalents of NaOH (pKa ~1.5 and 6.5), while diesters require 1 equivalent (pKa ~1.5) .

- Thin-Layer Chromatography (TLC): Rf values differ on silica plates (mobile phase: chloroform/methanol/ammonia, 80:20:2) .

Advanced: What role does this compound play in surfactant or colloidal system research?

Answer:

As an anionic surfactant, it reduces surface tension (γ ~35–40 mN/m at 1 mM) and forms micelles above critical micelle concentration (CMC ~0.1–0.5 mM). Applications include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.